molecular formula C34H28Cl2FeNiP2 B12059318 [1,1'-Bis(diphenylphosphino)ferrocene]dichloronickel(II), 97%

[1,1'-Bis(diphenylphosphino)ferrocene]dichloronickel(II), 97%

Cat. No.: B12059318
M. Wt: 684.0 g/mol
InChI Key: NSSWUOVWGSDARH-UHFFFAOYSA-L
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Description

[1,1’-Bis(diphenylphosphino)ferrocene]dichloronickel(II), 97%: is an organometallic compound widely used as a catalyst in various chemical reactions. It is composed of a nickel(II) center coordinated to two chloride ions and a bis(diphenylphosphino)ferrocene ligand. This compound is known for its stability and effectiveness in catalyzing cross-coupling reactions, making it a valuable tool in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Bis(diphenylphosphino)ferrocene]dichloronickel(II) typically involves the reaction of nickel(II) chloride with 1,1’-bis(diphenylphosphino)ferrocene. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is often performed in solvents such as dichloromethane or tetrahydrofuran. The reaction can be represented as follows:

NiCl2+dppfNi(dppf)Cl2\text{NiCl}_2 + \text{dppf} \rightarrow \text{Ni(dppf)Cl}_2 NiCl2​+dppf→Ni(dppf)Cl2​

where dppf stands for 1,1’-bis(diphenylphosphino)ferrocene.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: [1,1’-Bis(diphenylphosphino)ferrocene]dichloronickel(II) undergoes various types of reactions, including:

    Substitution Reactions: The chloride ligands can be substituted with other ligands, such as phosphines or amines.

    Oxidative Addition and Reductive Elimination: These reactions are crucial in catalytic cycles, particularly in cross-coupling reactions.

Common Reagents and Conditions:

    Reagents: Common reagents include alkyl halides, aryl halides, and organometallic reagents such as Grignard reagents.

    Conditions: Reactions are typically carried out under inert atmospheres, with temperatures ranging from room temperature to elevated temperatures, depending on the specific reaction.

Major Products: The major products formed from these reactions depend on the specific substrates and conditions used. For example, in cross-coupling reactions, the products are often biaryl compounds or other coupled products.

Scientific Research Applications

Chemistry: In chemistry, [1,1’-Bis(diphenylphosphino)ferrocene]dichloronickel(II) is widely used as a catalyst in cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions. These reactions are essential for forming carbon-carbon bonds in the synthesis of complex organic molecules.

Biology and Medicine: While its primary applications are in synthetic chemistry, this compound also has potential applications in biology and medicine. For example, it can be used in the synthesis of biologically active compounds and pharmaceuticals.

Industry: In the industrial sector, [1,1’-Bis(diphenylphosphino)ferrocene]dichloronickel(II) is used in the production of fine chemicals, agrochemicals, and materials science. Its effectiveness as a catalyst makes it valuable for large-scale chemical manufacturing processes.

Mechanism of Action

The mechanism of action of [1,1’-Bis(diphenylphosphino)ferrocene]dichloronickel(II) involves the coordination of the nickel center to the substrates, followed by oxidative addition, transmetalation, and reductive elimination steps. These steps are crucial in catalytic cycles, enabling the formation of new chemical bonds. The ferrocene moiety in the ligand provides stability and enhances the reactivity of the nickel center.

Comparison with Similar Compounds

    [1,1’-Bis(diphenylphosphino)ferrocene]dichloropalladium(II): Similar in structure but contains palladium instead of nickel. It is also used in cross-coupling reactions.

    [1,2-Bis(diphenylphosphino)ethane]dichloronickel(II): Contains a different ligand but serves a similar catalytic function.

    [1,3-Bis(diphenylphosphino)propane]dichloronickel(II): Another nickel-based catalyst with a different ligand structure.

Uniqueness: The uniqueness of [1,1’-Bis(diphenylphosphino)ferrocene]dichloronickel(II) lies in its stability and effectiveness as a catalyst. The ferrocene moiety provides additional stability, making it more robust under various reaction conditions compared to other similar compounds .

Properties

Molecular Formula

C34H28Cl2FeNiP2

Molecular Weight

684.0 g/mol

InChI

InChI=1S/2C17H14P.2ClH.Fe.Ni/c2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;;;;/h2*1-14H;2*1H;;/q;;;;;+2/p-2

InChI Key

NSSWUOVWGSDARH-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.C1=CC=C(C=C1)P(C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.Cl[Ni]Cl.[Fe]

Origin of Product

United States

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